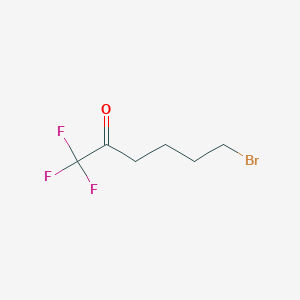
6-Bromo-1,1,1-trifluorohexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1,1,1-trifluorohexan-2-one is an organic compound with the molecular formula C6H8BrF3O It is a halogenated ketone, characterized by the presence of bromine and trifluoromethyl groups attached to a hexanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1,1-trifluorohexan-2-one typically involves the halogenation of 1,1,1-trifluorohexan-2-one. One common method is the bromination of 1,1,1-trifluorohexan-2-one using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1,1,1-trifluorohexan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of 6-hydroxy-1,1,1-trifluorohexan-2-one or 6-amino-1,1,1-trifluorohexan-2-one.
Reduction: Formation of 6-bromo-1,1,1-trifluorohexan-2-ol.
Oxidation: Formation of 6-bromo-1,1,1-trifluorohexanoic acid.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1,1,1-trifluorohexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 6-Bromo-1,1,1-trifluorohexan-2-one involves its interaction with molecular targets such as enzymes and proteins. The bromine and trifluoromethyl groups can enhance the compound’s reactivity and binding affinity to specific sites on target molecules. This interaction can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-1,1,1-trifluorohexane: Similar structure but lacks the carbonyl group, resulting in different reactivity and applications.
6-Chloro-1,1,1-trifluorohexan-2-one: Chlorine instead of bromine, leading to variations in chemical properties and reactivity.
6-Fluoro-1,1,1-trifluorohexan-2-one: Fluorine substitution, affecting the compound’s stability and reactivity.
Uniqueness
6-Bromo-1,1,1-trifluorohexan-2-one is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties such as increased reactivity and potential for selective interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
647831-23-0 |
|---|---|
Molekularformel |
C6H8BrF3O |
Molekulargewicht |
233.03 g/mol |
IUPAC-Name |
6-bromo-1,1,1-trifluorohexan-2-one |
InChI |
InChI=1S/C6H8BrF3O/c7-4-2-1-3-5(11)6(8,9)10/h1-4H2 |
InChI-Schlüssel |
VVVBPSTXYDZAQA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCBr)CC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B12598159.png)
![4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide](/img/structure/B12598167.png)
![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
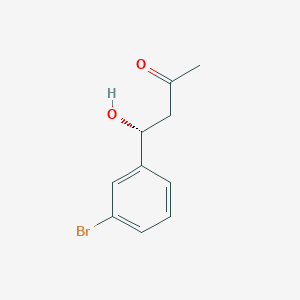
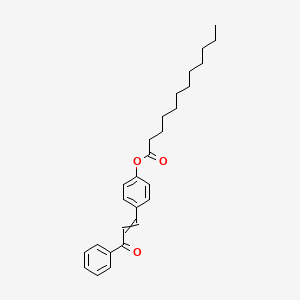

![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
![5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12598199.png)
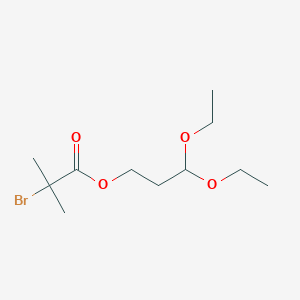
![1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene](/img/structure/B12598219.png)
![Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]-](/img/structure/B12598227.png)
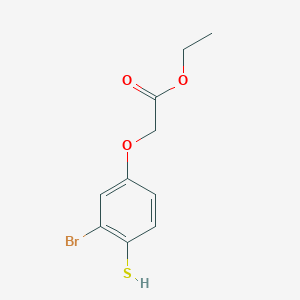
![6-({4'-[(3-Ethyloxetan-3-yl)methoxy][1,1'-biphenyl]-4-yl}oxy)hexan-1-ol](/img/structure/B12598236.png)

